molecular formula C14H12BrNO3S B2439289 2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate CAS No. 1794741-95-9

2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate

Cat. No.: B2439289
CAS No.: 1794741-95-9
M. Wt: 354.22
InChI Key: FAHKOMOMIMFOER-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological activities .

Preparation Methods

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate typically involves the reaction of 4-bromobenzylamine with thiophene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Chemical Reactions Analysis

2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The unique combination of the 4-bromobenzyl, amino, and oxoethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S/c15-12-3-1-10(2-4-12)7-16-13(17)8-19-14(18)11-5-6-20-9-11/h1-6,9H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHKOMOMIMFOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CSC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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